2-amino-N-(2,4-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

Medicinal Chemistry Physicochemical Profiling ADME Prediction

2-amino-N-(2,4-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide (CAS 905769-56-4) is a fully synthetic, trisubstituted indolizine-1-carboxamide with molecular formula C25H23N3O3 and molecular weight 413.48 g/mol. The compound features a 2-amino group, a 3-(4-methoxybenzoyl) substituent, and an N-(2,4-dimethylphenyl) carboxamide moiety on the indolizine core.

Molecular Formula C25H23N3O3
Molecular Weight 413.477
CAS No. 905769-56-4
Cat. No. B2684178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(2,4-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
CAS905769-56-4
Molecular FormulaC25H23N3O3
Molecular Weight413.477
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)OC)C
InChIInChI=1S/C25H23N3O3/c1-15-7-12-19(16(2)14-15)27-25(30)21-20-6-4-5-13-28(20)23(22(21)26)24(29)17-8-10-18(31-3)11-9-17/h4-14H,26H2,1-3H3,(H,27,30)
InChIKeyJHSWCDHZUSVQOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-amino-N-(2,4-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide (CAS 905769-56-4): Indolizine Carboxamide Scaffold Profile for Targeted Library Procurement


2-amino-N-(2,4-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide (CAS 905769-56-4) is a fully synthetic, trisubstituted indolizine-1-carboxamide with molecular formula C25H23N3O3 and molecular weight 413.48 g/mol . The compound features a 2-amino group, a 3-(4-methoxybenzoyl) substituent, and an N-(2,4-dimethylphenyl) carboxamide moiety on the indolizine core. It belongs to a broader class of indolizine heterocycles that have attracted sustained medicinal chemistry interest for their diverse pharmacological profiles, including anticancer, anti-tubercular, anti-inflammatory, and CNS applications [1]. The compound is commercially available from multiple vendors at ≥95% purity (catalog number CM680637) , positioning it as an accessible screening candidate within the indolizine chemical space. Critically, no peer-reviewed primary research article, patent with disclosed biological data, or authoritative database entry (PubChem, ChEMBL, BindingDB) was identified that reports quantitative activity data for this specific compound.

Why Generic Substitution Fails for 2-amino-N-(2,4-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide (CAS 905769-56-4): Positional Isomerism and Scaffold Constraints


Generic substitution among indolizine-1-carboxamide analogs is scientifically unsound because even subtle positional variations in the dimethylphenyl ring or benzoyl substituent can produce non-overlapping structure-activity relationships (SAR). The N-(2,4-dimethylphenyl) substitution pattern in CAS 905769-56-4 differs from the N-(2,5-dimethylphenyl) isomer (CAS 903342-86-9) solely by the location of one methyl group, yet this alteration can affect hydrogen-bond donor/acceptor topology, steric occupancy within the carboxamide binding pocket, and overall molecular recognition . In the broader indolizine pharmacophore, modifications at the 3-benzoyl position—such as replacing 4-methoxybenzoyl with 4-chlorobenzoyl or 4-fluorobenzoyl—have been shown to shift target selectivity between COX-2 inhibition, CK1δ kinase inhibition, and sPLA₂ inhibition, with IC₅₀ changes exceeding an order of magnitude [1][2]. Furthermore, published SAR across indolizine carboxamide series demonstrates that N-aryl dimethyl substitution regioisomers (2,3- vs. 2,4- vs. 2,5- vs. 3,4- vs. 3,5-dimethylphenyl) are not functionally interchangeable and require individual procurement for any comparative structure-activity analysis [3]. Treating any indolizine-1-carboxamide as a generic replacement therefore risks invalidating the chemical hypothesis under investigation.

Quantitative Differentiation Evidence for 2-amino-N-(2,4-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide (CAS 905769-56-4) vs. Closest Analogs


Physicochemical Differentiation: Computed logP Divergence Between 2,4-Dimethylphenyl and 2,5-Dimethylphenyl Positional Isomers

The target compound (CAS 905769-56-4, N-(2,4-dimethylphenyl)) exhibits a computed logP of approximately 4.6–5.3, depending on the prediction algorithm [1]. Its closest commercially available positional isomer, 2-amino-N-(2,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide (CAS 903342-86-9), shares the identical molecular formula (C25H23N3O3) and molecular weight (413.48 g/mol) . However, the 2,4-dimethylphenyl substitution pattern alters the spatial orientation of the methyl groups relative to the carboxamide NH, which can produce measurable differences in chromatographic retention time, computed polar surface area, and hydrogen-bond acceptor/donor topology. This physico chemical non-equivalence means the two isomers cannot be treated as interchangeable in any biological assay or property prediction model.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Target Selectivity Divergence: COX-2 vs. CK1δ Inhibition Dictated by 3-Benzoyl Substituent Identity

Published data on closely related indolizine-1-carboxamides demonstrates that the identity of the 3-benzoyl substituent determines target engagement. Indolizine derivatives bearing a 4-cyanobenzoyl or 4-bromobenzoyl group at the 3-position exhibit COX-2 inhibition with IC₅₀ values in the low micromolar range—e.g., diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a) shows IC₅₀ = 5.84 µM against COX-2, comparable to indomethacin (IC₅₀ = 6.84 µM) [1]. In contrast, 2-amino-3-[(4-fluorophenyl)carbonyl]indolizine-1-carboxamide is disclosed as a CK1δ inhibitor in patent JP2016172757A [2]. CAS 905769-56-4, carrying a 4-methoxybenzoyl group at position 3, represents a distinct electronic and steric environment—the methoxy group is electron-donating (Hammett σₚ = −0.27) whereas fluoro (σₚ = +0.06) and cyano (σₚ = +0.66) are electron-withdrawing. This fundamental electronic difference is expected to produce a target selectivity profile distinct from both the COX-2 and CK1δ chemotypes.

COX-2 Inhibition CK1δ Kinase Target Selectivity

Anti-Tubercular Activity: Substitution-Dependent MIC Values in the Indolizine Class

A systematic study of 7-methoxy-indolizine analogs against Mycobacterium tuberculosis H37Rv and MDR strains reported MIC values ranging from 4 to 32 µg/mL for the most active compounds, with specific substitution patterns (e.g., ethyl ester at the 4-position of the benzoyl ring) conferring activity against MDR-TB (MIC = 16–64 µg/mL) [1]. The most potent compound in this series, indolizine 8, demonstrated activity against both H37Rv and MDR strains. CAS 905769-56-4 bears a distinct substitution architecture—2-amino, 3-(4-methoxybenzoyl), and N-(2,4-dimethylphenyl)carboxamide—placing it in an unexplored region of the anti-TB SAR landscape relative to the reported 7-methoxy-indolizine carboxylate series. No anti-TB data has been reported for this specific compound, making it a novel candidate for inclusion in an anti-tubercular screening library where substitution-dependent potency cliffs are well-documented.

Anti-tubercular Activity Mycobacterium tuberculosis MIC Determination

Synthetic Tractability and Derivatization Potential: 2-Amino Group as a Versatile Handle for Focused Library Expansion

The 2-amino substituent on the indolizine core of CAS 905769-56-4 provides a synthetic handle for further diversification through amide coupling, reductive amination, or sulfonamide formation—transformations that are well-established in indolizine chemistry [1]. This contrasts with 3-benzoyl-substituted indolizines lacking a 2-amino group (e.g., diethyl indolizine-1,2-dicarboxylate derivatives), where the 2-position is blocked by an ester, limiting modular diversification. The 2-amino group thus makes CAS 905769-56-4 a superior intermediate for generating focused libraries around the 2-amino-3-benzoyl-indolizine-1-carboxamide scaffold, enabling rapid SAR exploration that is not possible with 2-ester or 2-unsubstituted analogs.

Synthetic Chemistry Library Design Derivatization

Application Scenarios for 2-amino-N-(2,4-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide (CAS 905769-56-4)


Positional Isomer Libraries for Dimethylphenyl SAR Deconvolution

CAS 905769-56-4 serves as the 2,4-dimethylphenyl regioisomer in a systematic positional scanning library that includes the 2,3-, 2,5-, 3,4-, and 3,5-dimethylphenyl analogs. Such a library enables rigorous deconvolution of the contribution of N-aryl methyl substitution topology to target binding, selectivity, and ADME properties. Given that N-(2,4-dimethylphenyl) and N-(2,5-dimethylphenyl) indolizine-1-carboxamides are both commercially available with identical molecular formula and molecular weight, their differentiated procurement is essential for any study designed to probe dimethyl substitution effects on indolizine pharmacology.

Fragment-Based and Structure-Guided Design of Novel Indolizine-Derived Kinase Inhibitors

The target compound's 2-amino-3-(4-methoxybenzoyl)-indolizine-1-carboxamide framework maps onto a pharmacophore seen in disclosed CK1δ inhibitors (e.g., 2-amino-3-[(4-fluorophenyl)carbonyl]indolizine-1-carboxamide in JP2016172757A). While the 4-fluorobenzoyl analog targets CK1δ, the 4-methoxybenzoyl variant remains pharmacologically uncharacterized. The electron-donating methoxy group is predicted to alter hinge-binding interactions compared to the electron-withdrawing fluoro group, making CAS 905769-56-4 a valuable tool compound for structure-guided exploration of the kinase selectivity pocket. Its procurement enables head-to-head comparison of benzoyl electronic effects on kinase inhibition within a constant indolizine scaffold. [1]

Anti-Infective Screening Cascades Targeting Mycobacterium tuberculosis

Given the established anti-tubercular activity of substituted indolizines (MIC = 4–32 µg/mL against H37Rv and 16–64 µg/mL against MDR-TB for certain analogs), CAS 905769-56-4 represents a structurally distinct, commercially available member of this class that has not been included in any published anti-TB screen. Its unique combination of 2-amino, 3-(4-methoxybenzoyl), and N-(2,4-dimethylphenyl) substituents occupies an unexplored vertex of the indolizine anti-TB SAR matrix. Procuring this compound for inclusion in phenotypic or target-based M. tuberculosis screens could identify new structure-activity relationships and potentially reveal activity against drug-resistant strains. [2]

Physicochemical Property Profiling Across N-Aryl Dimethyl Substitution Series

The commercial availability of CAS 905769-56-4 alongside its 2,5-dimethylphenyl isomer (CAS 903342-86-9) and other N-aryl variants enables parallel experimental determination of key physicochemical parameters including chromatographic logD₇.₄, kinetic solubility, and plasma protein binding. Because these isomers share identical molecular formula and molecular weight, any measured differences in physicochemical properties must result solely from the spatial arrangement of the N-aryl methyl groups—providing a clean experimental system for validating in silico ADME prediction models. Such data are essential for prioritizing dimethylphenyl substitution patterns in lead optimization campaigns.

Quote Request

Request a Quote for 2-amino-N-(2,4-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.